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molecular formula C7H15ClN2O B8446668 1-Isobutyl-3-(2-Chloroethyl) Urea

1-Isobutyl-3-(2-Chloroethyl) Urea

Cat. No. B8446668
M. Wt: 178.66 g/mol
InChI Key: ROMJIXGXOJMKOC-UHFFFAOYSA-N
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Patent
US04423076

Procedure details

Isobutylamine (7.3 g, 0.1 mol) was dissolved in 20 ml of diethyl ether and cooled to less than 5° C. Chloroethyl isocyanate (10.5 g, 0.1 mol) dissolved in 15 ml of ether was added maintaining a temperature between 0° and 5° C. with vigorous stirring. Stirring continued an additional 2 hrs. the mixture was cooled to -5° C., and the product (4.1 g, 46%) was filtered and dried in vacuo for 18 hrs. over KOH, MP 79.5° C. (decomposes). IR analysis showed peaks at 1630/cm (C=O) and 1585/cm (N--C=O). NMR: Doublet at 0.9 ppm (J=6.4 Hz), multiplet (1H) at 2.1 ppm, quartet (2H) at 2.9 ppm (J=6.4 Hz), multiplet (4H) at 3.5 ppm.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[Cl:6][CH2:7][CH2:8][N:9]=[C:10]=[O:11]>C(OCC)C>[CH2:1]([NH:5][C:10]([NH:9][CH2:8][CH2:7][Cl:6])=[O:11])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to less than 5° C
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature between 0° and 5° C. with vigorous stirring
FILTRATION
Type
FILTRATION
Details
the product (4.1 g, 46%) was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 18 hrs
Duration
18 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C(C)C)NC(=O)NCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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